2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone;hydrobromide
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Overview
Description
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone;hydrobromide is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a hydrobromide salt. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone typically involves multiple steps. One common method starts with the preparation of 6-methoxy-1H-benzimidazole, which is then reacted with thiophene-2-carbaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their function. The thiophene ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1H-benzimidazole: Shares the benzimidazole core but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the benzimidazole moiety.
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide: Similar structure but with an acetamide group instead of the ethanone group
Uniqueness
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone is unique due to its combined benzimidazole and thiophene structures, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2.BrH/c1-18-9-4-5-10-11(7-9)16-14(15-10)20-8-12(17)13-3-2-6-19-13;/h2-7H,8H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUULJJREFSIVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC=CS3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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